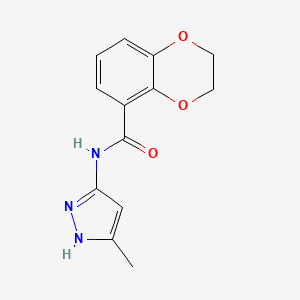
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine, also known as BRL-15572, is a potent and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system and plays a crucial role in the regulation of neurotransmitter release. BRL-15572 has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor plays a crucial role in the regulation of neurotransmitter release, particularly the release of histamine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine increases the release of these neurotransmitters, leading to improved cognitive function, memory, and attention.
Biochemical and physiological effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It increases the release of histamine, dopamine, and norepinephrine, leading to improved cognitive function, memory, and attention. It also reduces the release of acetylcholine, which is associated with cognitive impairment. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a good safety profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its selectivity for the histamine H3 receptor, which allows for more precise targeting of this receptor. Another advantage is its good safety profile and tolerability in animal studies. One limitation of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine. One potential direction is the development of more potent and selective H3 receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine on cognitive function and memory. Additionally, the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine in other neurological disorders such as schizophrenia and depression could be explored. Finally, the development of novel drug delivery systems for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine could improve its bioavailability and pharmacokinetics.
合成法
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-(2-bromoethyl)-1,3-benzodioxole with 1H-imidazole-2-methanamine to form the intermediate, which is then reacted with 2-methyl-2-propanol to yield the final product.
科学的研究の応用
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
特性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-6-18-12-3-2-11(8-13(12)19-7-1)9-15-10-14-16-4-5-17-14/h2-5,8,15H,1,6-7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHNYXFMORVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=NC=CN3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-imidazol-2-ylmethyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7577173.png)

![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)


![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)